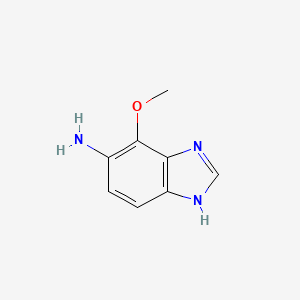

6-Amino-7-Methoxy-1H-benzimidazol

Description

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-methoxy-1H-benzimidazol-5-amine |

InChI |

InChI=1S/C8H9N3O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

JLNGMRPPUPNVQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1N=CN2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted o-Phenylenediamines

One approach involves the synthesis of 7-methoxy substituted o-phenylenediamine derivatives, followed by cyclization with formic acid or formamide derivatives to form the benzimidazole ring. The amino group at the 6-position can be introduced either by starting with a 6-amino substituted precursor or by post-cyclization nitration and reduction.

Copper(I) Iodide (CuI)-Mediated Cyclization

A copper-catalyzed cyclization method has been reported for the synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles, which can be adapted for 7-methoxy substituted benzimidazoles. This method involves:

- Formation of amidine intermediates from substituted anilines and triflic anhydride.

- CuI-mediated cyclization in the presence of ligands such as 1,10-phenanthroline.

- Deprotection steps to yield the final benzimidazole derivatives.

This method allows for efficient construction of benzimidazole rings with methoxy substitution at the 7-position and can be adapted to introduce amino groups at the 6-position by using appropriately substituted starting materials.

Microwave-Assisted Amination

Microwave-assisted amination has been used to substitute chlorine atoms with amino groups on benzimidazole derivatives. Starting from 7-chloro-6-cyano substituted benzimidazoles, the chlorine at the 7-position can be replaced by an amino group using amines under microwave irradiation in acetonitrile at elevated temperatures (around 170 °C). This method yields 7-amino substituted benzimidazoles with moderate to good yields (32%-83%).

Acid-Catalyzed Cyclization with Dialkoxymethane

An improved process described in patents involves treating substituted o-phenylenediamine derivatives with C1-C6 dialkoxymethane (such as diethoxymethane) in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) to promote cyclization to the benzimidazole core. This method is conducted at moderate temperatures (60-65 °C) and results in good yields of benzimidazole derivatives.

Subsequent bromination or chlorination at specific positions can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of acids, followed by substitution reactions to introduce amino or methoxy groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Cyclization of substituted o-phenylenediamines | Formic acid or formamide derivatives, acidic conditions | 40-80 | Simple, classical approach | Requires pre-functionalized diamines |

| CuI-mediated cyclization | CuI, 1,10-phenanthroline, triflic anhydride | 50-85 | Efficient, mild conditions | Suitable for complex substitutions |

| Microwave-assisted amination | Amines, acetonitrile, microwave irradiation (170 °C) | 32-83 | Rapid, high conversion | Requires chloro-substituted precursors |

| Acid-catalyzed cyclization with dialkoxymethane | Diethoxymethane, p-toluene sulfonic acid, 60-65 °C | ~70 | Improved process, scalable | Followed by halogenation and substitution |

Research Discoveries and Perspectives

- The CuI-mediated cyclization method is notable for its ability to construct benzimidazole rings bearing multiple methoxy substituents, including the 7-methoxy group, with high regioselectivity and yield.

- Microwave-assisted amination offers a green chemistry approach by reducing reaction times and energy consumption while enabling selective amination at the 6-position, crucial for synthesizing 6-amino-7-methoxy derivatives.

- Acid-catalyzed cyclization using dialkoxymethane provides a versatile and scalable route for benzimidazole synthesis, allowing subsequent functionalization steps to introduce the amino and methoxy groups.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis. Combining these methods can optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-Methoxy-1H-benzimidazol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Amino-7-Methoxy-1H-benzimidazol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-7-Methoxy-1H-benzimidazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Amino-7-Methoxy-1H-benzimidazol with key analogs, highlighting substituent positions, functional groups, and similarity scores derived from :

Electronic and Physicochemical Properties

- Amino vs. Hydroxyl/Methoxy Groups: The amino group at position 6 in the target compound is more basic and nucleophilic than hydroxyl or methoxy groups in analogs like 5-Methoxy-1H-benzimidazol-6-ol. This could enhance interactions with biological targets or metal ions in coordination complexes .

- However, the position (e.g., 7 vs. 5/6 in dimethoxy analogs) affects electronic distribution and steric interactions .

Spectral and Analytical Data (Inferred)

- IR Spectroscopy: The amino group would show N-H stretches (~3300–3500 cm⁻¹), while methoxy C-O stretches appear near 1250 cm⁻¹. Absence of SO₂ peaks (cf. benzodithiazines in –3) distinguishes benzimidazoles .

- NMR : Aromatic protons near substituents (e.g., H-5 and H-8 in benzodithiazines) would experience deshielding; methoxy protons resonate as singlets (~δ 3.6–3.7 ppm) .

Q & A

Q. What are the common synthetic routes for 6-Amino-7-Methoxy-1H-benzimidazol?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, starting from a substituted benzene precursor, methoxy and amino groups can be introduced via reactions with sodium methoxide and ammonia under reflux. Polar solvents like DMSO or DMF are often used with bases such as potassium carbonate to facilitate substitution . Oxidation-reduction steps (e.g., using potassium permanganate or sodium borohydride) may refine functional groups . Historical methods by Phillips (1928–1929) for benzimidazole derivatives highlight the importance of optimizing reaction time and temperature to avoid side products .

Q. How is the compound characterized structurally?

X-ray crystallography (via SHELX programs) is a gold standard for determining crystal structure and hydrogen-bonding patterns . Spectroscopic techniques like NMR (for methoxy and amino proton signals) and mass spectrometry confirm molecular weight and functional groups. For example, methoxy groups typically show a singlet at ~3.8 ppm in H-NMR, while aromatic protons appear in the 6.5–7.5 ppm range .

Q. What basic biological activities are associated with this compound?

Benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer properties due to their ability to interact with biological targets like DNA or enzymes. The amino and methoxy substituents enhance solubility and binding affinity, making the compound a candidate for in vitro assays against pathogens or cancer cell lines .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Systematic variation of solvents (e.g., DMF vs. DMSO), bases (KCO vs. NaOH), and temperature (80–120°C) can improve yield. For instance, DMF increases reaction rates for substitutions but may require post-synthesis purification via column chromatography to remove byproducts . Hazard analysis (e.g., handling azide intermediates) and real-time monitoring via TLC or HPLC ensure reproducibility and safety .

Q. How do substituent positions influence biological activity in benzimidazole derivatives?

Structure-activity relationship (SAR) studies reveal that the methoxy group at position 7 enhances lipophilicity, improving membrane permeability, while the amino group at position 6 facilitates hydrogen bonding with target proteins. Comparative assays (e.g., IC values against kinase enzymes) can quantify these effects. For example, replacing methoxy with halogen atoms may reduce activity due to steric hindrance .

Q. How can contradictions in reported synthesis conditions be resolved?

Discrepancies in solvent/base combinations (e.g., NaOH in DMSO vs. KCO in DMF) may arise from differences in precursor reactivity. Researchers should replicate methods under controlled conditions and characterize intermediates via H-NMR to identify optimal pathways. Meta-analyses of published protocols can guide hypothesis-driven adjustments .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density functional theory (DFT) calculations model electron distribution at the amino and methoxy sites, predicting nucleophilic/electrophilic hotspots. Molecular docking simulations (using software like AutoDock) assess binding modes with target proteins, such as tubulin or viral proteases, to prioritize in vitro testing .

Methodological Notes

- Data Contradiction Analysis : When conflicting biological results arise (e.g., varying IC values across studies), validate assay conditions (e.g., cell line viability, solvent controls) and compare with structurally analogous compounds .

- Experimental Design : Include negative controls (e.g., unsubstituted benzimidazole) in bioassays to isolate substituent effects. For crystallography, ensure high-resolution data (<1.0 Å) to resolve atomic positions unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.